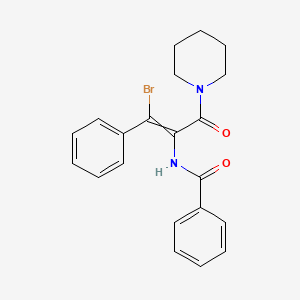
N-(1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide is a complex organic compound that features a bromine atom, a phenyl group, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be replaced with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
N-(1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in binding to these targets, which can include enzymes and receptors. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide: Lacks the bromine atom, which can affect its reactivity and binding properties.
N-(1-bromo-3-oxo-1-phenylprop-1-en-2-yl)benzamide: Lacks the piperidine ring, which can influence its biological activity.
N-(1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)acetamide: Has a different amide group, which can alter its chemical and biological properties.
Uniqueness
N-(1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide is unique due to the presence of both the bromine atom and the piperidine ring. This combination provides distinct reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Eigenschaften
Molekularformel |
C21H21BrN2O2 |
|---|---|
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
N-(1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide |
InChI |
InChI=1S/C21H21BrN2O2/c22-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-20(25)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,25) |
InChI-Schlüssel |
BZSBLMLOQCUQIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Br)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















